RQ-00203078

Description

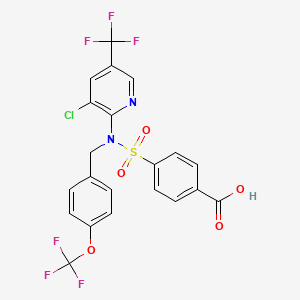

Structure

3D Structure

Properties

IUPAC Name |

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[[4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF6N2O5S/c22-17-9-14(20(23,24)25)10-29-18(17)30(11-12-1-5-15(6-2-12)35-21(26,27)28)36(33,34)16-7-3-13(4-8-16)19(31)32/h1-10H,11H2,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGQFZYYEHCCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF6N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Selectivity of TRPM8 Antagonist RQ-00203078

For Researchers, Scientists, and Drug Development Professionals

Introduction

RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the sensation of cold.[1][2] Developed as a potential analgesic, this small molecule has demonstrated efficacy in preclinical models of cold allodynia and hyperalgesia.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its potency against TRPM8 and its activity at various off-target ion channels. The document also outlines the experimental methodologies used to characterize this antagonist and illustrates the key signaling pathways involved.

Data Presentation: Selectivity and Potency of this compound

The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential for adverse effects. This compound has been profiled against a panel of related TRP channels to ascertain its specificity for TRPM8. The following tables summarize the available quantitative data on the potency and selectivity of this compound.

Table 1: Potency of this compound against TRPM8

| Species | IC50 (nM) |

| Rat | 5.3[4] |

| Human | 8.3 |

Table 2: Selectivity Profile of this compound against other TRP Channels

| Ion Channel | Activity | Fold Selectivity vs. Human TRPM8 |

| TRPV1 | Little to no inhibitory action | >350-fold |

| TRPA1 | Little to no inhibitory action | >350-fold |

| TRPV4 | Little to no inhibitory action | >350-fold |

| TRPM2 | Little to no inhibitory action | Data not available |

Experimental Protocols

The characterization of this compound's selectivity and potency relies on a combination of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

In Vitro Assays

1. Calcium Imaging Assay for TRPM8 Antagonist Activity

This assay is a common method to assess the functional activity of TRPM8 antagonists by measuring changes in intracellular calcium concentrations in cells expressing the channel.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat TRPM8 are cultured in appropriate media supplemented with antibiotics to maintain selection pressure.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and form a confluent monolayer.

-

Dye Loading: The cell monolayer is loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a physiological buffer. This incubation is typically performed at 37°C.

-

Compound Incubation: The cells are then incubated with varying concentrations of this compound or a vehicle control for a predetermined period.

-

Agonist Stimulation: A known TRPM8 agonist, such as menthol or icilin, is added to the wells to stimulate channel activation and subsequent calcium influx.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader. The fluorescence intensity is proportional to the intracellular calcium concentration.

-

Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced increase in fluorescence. The IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist response, is calculated from the dose-response curve.

2. Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel.

-

Cell Preparation: HEK293 cells expressing TRPM8 are grown on glass coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external physiological solution.

-

Pipette and Seal Formation: A glass micropipette with a small tip diameter is filled with an internal solution and brought into contact with a cell. A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

-

Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and the baseline current is recorded.

-

Compound Application: The TRPM8 agonist is applied to the cell, evoking an inward current. Subsequently, this compound is co-applied with the agonist to measure the extent of current inhibition.

-

Data Analysis: The degree of inhibition of the agonist-induced current by this compound is quantified to determine its antagonist potency.

In Vivo Assays

1. Icilin-Induced Wet-Dog Shakes Model in Rats

This behavioral model is a robust and specific in vivo assay for assessing the activity of TRPM8 antagonists. The TRPM8 agonist icilin induces a characteristic and quantifiable shaking behavior in rats.

-

Animals: Male Sprague-Dawley or Wistar rats are used for this study. They are housed under standard laboratory conditions with ad libitum access to food and water.

-

Acclimation: Animals are acclimated to the testing environment to minimize stress-induced behaviors.

-

Compound Administration: this compound is administered orally (p.o.) or via another relevant route at various doses. A vehicle control group is also included.

-

Icilin Challenge: After a predetermined pretreatment time, rats are challenged with an intraperitoneal (i.p.) injection of icilin at a dose known to reliably induce wet-dog shakes (e.g., 0.5 - 2.5 mg/kg).

-

Behavioral Observation: Immediately following the icilin injection, the animals are placed in individual observation chambers. The number of wet-dog shakes is counted for a defined period, typically 30-60 minutes. A wet-dog shake is defined as a rapid, rotational shaking of the head and trunk.

-

Data Analysis: The total number of wet-dog shakes in the drug-treated groups is compared to the vehicle-treated group. The dose-dependent inhibitory effect of this compound is analyzed, and an ED50 value (the dose required to produce a 50% reduction in wet-dog shakes) can be calculated.

Mandatory Visualization

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by cold or agonists like menthol and icilin leads to an influx of cations, primarily Ca2+ and Na+, into the cell. This influx depolarizes the cell membrane, which in sensory neurons can trigger an action potential. The increase in intracellular Ca2+ also initiates several downstream signaling cascades. One key pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that is essential for TRPM8 channel activity. This process can lead to desensitization of the channel.

Caption: TRPM8 signaling pathway upon activation by cold or chemical agonists and inhibition by this compound.

Experimental Workflow for In Vivo TRPM8 Antagonist Testing

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a TRPM8 antagonist using the icilin-induced wet-dog shakes model.

References

- 1. Activation of Human Transient Receptor Potential Melastatin-8 (TRPM8) by Calcium-Rich Particulate Materials and Effects on Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

RQ-00203078: A Technical Guide to a Potent and Selective TRPM8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RQ-00203078 is a potent, selective, and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4][5] The TRPM8 channel is a key sensor for cold temperatures and is implicated in a variety of physiological and pathological processes, including pain perception, bladder control, and cancer progression. As a highly specific inhibitor of TRPM8, this compound serves as a critical research tool for investigating the role of this channel and presents a promising scaffold for the development of novel therapeutics. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

The primary function of this compound is to block the activity of the TRPM8 ion channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures (below 25-28°C) and cooling agents like menthol and icilin. Upon activation, TRPM8 allows the influx of cations, primarily Ca2+, into the cell. This influx of calcium acts as a second messenger, triggering a variety of downstream signaling pathways.

This compound acts as a competitive antagonist, binding to the TRPM8 channel and preventing its activation by agonists. This blockade inhibits the influx of Ca2+, thereby suppressing the downstream signaling events. For instance, in oral squamous carcinoma cells, the blockade of TRPM8 activity by this compound has been shown to reduce the potential for cell invasion.

Figure 1: Simplified signaling pathway of TRPM8 and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Species | IC50 | Selectivity over other TRP Channels | Reference |

| TRPM8 | Rat | 5.3 nM | >1887-fold vs TRPV1, TRPA1, TRPM2 | |

| TRPM8 | Human | 8.3 nM | >1205-fold vs TRPV1, TRPA1, TRPM2 | |

| TRPV4 | - | >10 µM | - |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Rats

| Parameter | Model | Value | Administration Route | Reference |

| ED50 | Icilin-induced wet-dog shakes | 0.65 mg/kg | Oral (p.o.) | |

| Cmax | Pharmacokinetic study (3 mg/kg) | 2300 ng/mL | Oral (p.o.) | |

| Bioavailability | Pharmacokinetic study (3 mg/kg) | 86% | Oral (p.o.) |

Experimental Protocols

In Vivo Model: Icilin-Induced Wet-Dog Shakes in Rats

This model is used to assess the in vivo efficacy of TRPM8 antagonists. The TRPM8 agonist, icilin, induces a characteristic "wet-dog shake" behavior in rats, which can be inhibited by effective antagonists.

Methodology:

-

Animals: Male Sprague-Dawley rats are typically used. They should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

-

Drug Administration:

-

This compound is suspended in a vehicle such as 0.5% methylcellulose and administered orally (p.o.) at the desired doses.

-

After a set pre-treatment time (e.g., 1 hour), icilin, dissolved in a vehicle like DMSO and saline, is administered intraperitoneally (i.p.).

-

-

Observation:

-

Immediately after icilin injection, individual rats are placed in observation cages.

-

The number of wet-dog shakes is counted for a defined period, typically 30 minutes. A wet-dog shake is defined as a rapid, rotational shaking of the head and trunk.

-

-

Data Analysis:

-

The total number of wet-dog shakes in the observation period is recorded for each animal.

-

The dose-dependent inhibitory effect of this compound is analyzed, and the ED50 (the dose required to produce a 50% reduction in wet-dog shakes) is calculated.

-

Figure 2: Experimental workflow for the icilin-induced wet-dog shakes model.

In Vitro Assay: Cell Migration and Invasion

This assay is used to evaluate the effect of this compound on the migratory and invasive potential of cancer cells, such as the oral squamous carcinoma cell lines HSC-3 and HSC-4.

Methodology:

-

Cell Culture: HSC-3 and HSC-4 cells are maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Transwell Assay Setup:

-

For migration assays, uncoated Transwell inserts (e.g., 8 µm pore size) are used.

-

For invasion assays, the inserts are coated with a basement membrane matrix (e.g., Matrigel).

-

-

Procedure:

-

Cells are serum-starved for a period (e.g., 24 hours) before the assay.

-

A suspension of cells in serum-free medium, with or without various concentrations of this compound, is added to the upper chamber of the Transwell insert.

-

The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.

-

The plates are incubated for a set time (e.g., 24-48 hours) to allow for cell migration or invasion.

-

-

Quantification:

-

Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

-

The cells that have migrated/invaded to the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

-

The number of stained cells is counted under a microscope in several random fields. The results are expressed as a percentage of the control.

-

Figure 3: Workflow for cell migration and invasion assays.

In Vitro Assay: Intracellular Calcium Imaging

This method is used to directly measure the effect of this compound on TRPM8-mediated calcium influx in cells.

Methodology:

-

Cell Preparation:

-

Cells expressing TRPM8 (either endogenously or through transfection) are seeded on glass coverslips.

-

-

Calcium Indicator Loading:

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer. This is typically done by incubating the cells with the dye for a specific time at room temperature or 37°C.

-

-

Imaging:

-

The coverslip is mounted on a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

The cells are continuously perfused with a physiological saline solution.

-

-

Experimental Procedure:

-

A baseline fluorescence ratio is established.

-

The cells are then challenged with a TRPM8 agonist, such as menthol, and the change in intracellular calcium concentration is recorded.

-

To test the effect of this compound, cells can be pre-incubated with the compound before the agonist challenge, or the antagonist can be co-applied with the agonist.

-

-

Data Analysis:

-

The fluorescence ratio (e.g., F340/F380 for Fura-2) is converted to intracellular calcium concentration.

-

The peak increase in calcium concentration in response to the agonist is compared between control and this compound-treated cells.

-

Figure 4: Workflow for intracellular calcium imaging experiments.

Conclusion

This compound is a valuable pharmacological tool for the study of TRPM8 ion channel function. Its high potency, selectivity, and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols detailed in this guide provide a starting point for researchers aiming to utilize this compound in their investigations into the role of TRPM8 in health and disease. Further research into the therapeutic potential of TRPM8 antagonists like this compound is warranted, particularly in the areas of chronic pain, overactive bladder, and certain types of cancer.

References

- 1. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Icilin-induced wet-dog shakes in rats are dependent on NMDA receptor activation and nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mu and kappa opioid receptor agonists antagonize icilin-induced wet-dog shaking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RQ-00203078: A Potent and Selective TRPM8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RQ-00203078 is a novel, potent, and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key sensory receptor for cold temperatures. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for assessing its in vitro and in vivo activity are presented, along with a visualization of its mechanism of action within the TRPM8 signaling pathway. This guide is intended to serve as a valuable resource for researchers investigating TRPM8-mediated pathways and for professionals involved in the development of therapeutics targeting cold sensation and associated pathologies.

Chemical Structure and Physicochemical Properties

This compound is a 2-pyridyl-benzensulfonamide derivative with the systematic IUPAC name 4-({--INVALID-LINK--sulfamoyl)benzoic acid[1]. Its chemical structure is depicted below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-({--INVALID-LINK--sulfamoyl)benzoic acid | [1] |

| Molecular Formula | C₂₁H₁₃ClF₆N₂O₅S | [1] |

| Molecular Weight | 554.84 g/mol | [1] |

| CAS Number | 1254205-52-1 | [1] |

| SMILES | C1=CC(=CC=C1CN(C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)C(=O)O)OC(F)(F)F | |

| Solubility | Insoluble in H₂O; ≥18.85 mg/mL in DMSO; ≥27.25 mg/mL in EtOH | |

| Physical Appearance | Solid |

Pharmacological Properties

This compound functions as a highly potent and selective antagonist of the TRPM8 ion channel. The TRPM8 channel is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol and icilin.

Table 2: Pharmacological Activity of this compound

| Parameter | Species | Value | Reference |

| IC₅₀ (TRPM8) | Rat | 5.3 nM | |

| IC₅₀ (TRPM8) | Human | 8.3 nM | |

| Selectivity | >350-fold for TRPM8 over TRPV1, TRPA1, and TRPV4 | ||

| In Vivo Efficacy (ED₅₀) | Rat (icilin-induced wet-dog shakes) | 0.65 mg/kg (oral) |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly blocking the TRPM8 ion channel. In its activated state, the TRPM8 channel allows the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx leads to membrane depolarization and the generation of an action potential, which is transmitted to the central nervous system and perceived as a cold sensation. By binding to the TRPM8 channel, this compound prevents this ion influx, thereby inhibiting the signaling cascade responsible for cold perception.

References

An In-depth Technical Guide to the Discovery and Development of RQ-00203078

For Researchers, Scientists, and Drug Development Professionals

Introduction

RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is recognized as the primary sensor for cold temperatures in the peripheral nervous system.[1] Developed by RaQualia Pharma Inc., this small molecule emerged from a high-throughput screening (HTS) campaign and subsequent lead optimization efforts.[2] this compound has been investigated as a potential therapeutic agent for conditions involving cold hypersensitivity and pain. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Core Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Species | Assay Type | Value | Reference |

| TRPM8 | Human | - | IC50: 8.3 nM | [3][4][5] |

| TRPM8 | Rat | - | IC50: 5.3 nM | |

| TRPV1 | - | - | >350-fold selectivity over TRPM8 | |

| TRPA1 | - | - | >350-fold selectivity over TRPM8 | |

| TRPV4 | - | - | IC50: >10 µM |

Table 2: In Vivo Efficacy

| Model | Species | Endpoint | Route of Administration | Value | Reference |

| Icilin-induced "wet-dog shakes" | Rat | Inhibition of shakes | Oral (p.o.) | ED50: 0.65 mg/kg |

Table 3: Pharmacokinetic Properties in Rats

| Parameter | Route of Administration | Dose | Value | Reference |

| Cmax | Oral (p.o.) | 3 mg/kg | 2300 ng/mL | |

| Bioavailability | Oral (p.o.) | 3 mg/kg | 86% |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly blocking the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons. It is activated by cold temperatures (below ~28°C) and cooling compounds such as menthol and icilin. Activation of TRPM8 leads to an influx of cations (primarily Ca2+ and Na+), depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of cold and potentially pain in pathological states.

By binding to the TRPM8 channel, this compound prevents this ion influx, thereby inhibiting the downstream signaling cascade.

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound are proprietary to RaQualia Pharma Inc. However, based on standard practices in drug discovery, the following methodologies are likely to have been employed.

1. High-Throughput Screening (HTS)

A cell-based HTS assay was likely used to identify initial hits from a compound library. This would typically involve:

-

Cell Line: A stable cell line expressing recombinant human or rat TRPM8 (e.g., HEK293 or CHO cells).

-

Assay Principle: A fluorescent calcium indicator (e.g., Fluo-4) would be loaded into the cells. The addition of a TRPM8 agonist (e.g., menthol or icilin) would trigger calcium influx, leading to an increase in fluorescence. The assay would screen for compounds that inhibit this fluorescence increase.

-

Procedure:

-

Plate TRPM8-expressing cells in 384- or 1536-well plates.

-

Incubate cells with the calcium indicator dye.

-

Add library compounds at a fixed concentration.

-

Add a TRPM8 agonist to stimulate the channel.

-

Measure fluorescence intensity using a plate reader.

-

Identify compounds that significantly reduce the agonist-induced fluorescence signal.

-

2. In Vivo "Wet-Dog Shakes" Model

This is a common in vivo model to assess the functional activity of TRPM8 modulators.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer this compound or vehicle orally (p.o.) at various doses.

-

After a set pre-treatment time (e.g., 60 minutes), administer the TRPM8 agonist icilin intraperitoneally (i.p.).

-

Immediately place the animals in an observation cage.

-

Count the number of "wet-dog shakes" (a characteristic shuddering motion) over a defined period (e.g., 30 minutes).

-

Calculate the dose-dependent inhibition of this behavior to determine the ED50.

-

3. Pharmacokinetic Study in Rats

To determine the oral bioavailability and other pharmacokinetic parameters, the following protocol would be typical:

-

Animals: Male Sprague-Dawley rats, possibly with jugular vein cannulation for serial blood sampling.

-

Procedure:

-

Administer this compound at a defined dose both intravenously (i.v.) and orally (p.o.) to different groups of rats.

-

Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Process blood samples to obtain plasma.

-

Analyze the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Bioavailability is calculated as (AUCoral / AUCi.v.) x (Dosei.v. / Doseoral).

-

Experimental and Developmental Workflow

The discovery and preclinical development of this compound likely followed a structured workflow.

Clinical Development Status

While this compound was identified as a potent and orally active TRPM8 antagonist, publicly available information suggests that a subsequent compound from RaQualia's TRPM8 blocker program, RQ-00434739, has advanced into Phase I clinical trials. This indicates that this compound may have served as a crucial lead compound that informed the development of next-generation TRPM8 antagonists with potentially improved properties. There are no known active clinical trials for this compound itself.

References

- 1. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. raqualia.com [raqualia.com]

- 3. raqualia.com [raqualia.com]

- 4. raqualia.com [raqualia.com]

- 5. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: RQ-00203078 (CAS No. 1254205-52-1)

This technical guide provides a comprehensive overview of RQ-00203078, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Introduction

This compound is a novel 2-pyridyl-benzensulfonamide derivative identified through high-throughput screening.[1][2] It acts as a highly selective, potent, and orally active antagonist of the TRPM8 channel, which is the primary sensor for cold temperatures in the body.[3][4][5] Due to its role in cold sensation and its involvement in various pathophysiological processes, TRPM8 has emerged as a promising therapeutic target. This compound's ability to block this channel suggests its potential application as an analgesic, particularly for conditions involving cold hyperalgesia, and in other areas such as oncology and bladder hypersensitivity disorders.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-({--INVALID-LINK--sulfamoyl)benzoic acid |

| CAS Number | 1254205-52-1 |

| Molecular Formula | C21H13ClF6N2O5S |

| Molecular Weight | 554.85 g/mol |

| Solubility | Soluble to 100 mM in DMSO and ethanol. |

| Purity | ≥98% |

Pharmacology

Mechanism of Action

This compound functions as a potent and selective blocker of the TRPM8 ion channel. The TRPM8 channel is a non-selective cation channel that is activated by cold temperatures (below ~25°C) and cooling compounds like menthol and icilin. By antagonizing this channel, this compound inhibits the influx of cations (primarily Ca2+) into the cell, thereby blocking the signaling cascade that leads to the sensation of cold and other downstream cellular effects.

In Vitro Activity

The potency and selectivity of this compound have been demonstrated in various in vitro assays.

| Target | Species | IC50 |

| TRPM8 | Human | 8.3 nM |

| TRPM8 | Rat | 5.3 nM |

| TRPV1 | - | > 30 µM |

| TRPA1 | - | > 10 µM |

| TRPV4 | - | 10 µM |

| TRPM2 | - | > 10 µM |

These data highlight the high selectivity of this compound for the TRPM8 channel, with over 350-fold selectivity against other related TRP channels.

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated excellent oral activity and favorable pharmacokinetic properties in animal models.

| Parameter | Species | Value | Model/Dose |

| ED50 | Rat | 0.65 mg/kg (p.o.) | Icilin-induced wet-dog shakes |

| Cmax | Rat | 2300 ng/mL | 3 mg/kg (p.o.) |

| Bioavailability | Rat | 86% | 3 mg/kg (p.o.) |

These findings indicate that this compound is well-absorbed orally and exhibits potent in vivo efficacy.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway Inhibition

The following diagram illustrates the mechanism of action of this compound in blocking the TRPM8 signaling pathway.

Caption: Inhibition of the TRPM8 signaling pathway by this compound.

Experimental Workflow: In Vitro Cell Migration Assay

The diagram below outlines a typical workflow for assessing the effect of this compound on cancer cell migration.

Caption: Workflow for an in vitro cell migration assay.

Key Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. The following outlines the general methodologies used in the characterization of this compound.

Intracellular Calcium Imaging

-

Objective: To measure the inhibitory effect of this compound on TRPM8 channel activation.

-

Cell Line: HEK293 cells stably expressing human or rat TRPM8.

-

Methodology:

-

Cells are seeded in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The baseline fluorescence is measured.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

The TRPM8 agonist, menthol or icilin, is added to activate the channel.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.

-

The IC50 values are calculated from the concentration-response curves.

-

Cell Migration and Invasion Assays

-

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

-

Cell Lines: Oral squamous carcinoma cell lines HSC3 and HSC4.

-

Methodology for Migration Assay:

-

A Boyden chamber with a porous membrane is used.

-

The lower chamber is filled with a chemoattractant.

-

Cells, pre-treated with this compound or vehicle, are seeded in the upper chamber.

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted.

-

-

Methodology for Invasion Assay:

-

The protocol is similar to the migration assay, but the membrane is coated with a basement membrane extract (e.g., Matrigel).

-

This assay measures the ability of cells to degrade the extracellular matrix and migrate.

-

In Vivo Icilin-Induced Wet-Dog Shakes Model

-

Objective: To assess the in vivo efficacy of orally administered this compound.

-

Animal Model: Male Wistar rats.

-

Methodology:

-

Rats are orally administered with this compound or vehicle.

-

After a specific pre-treatment time, the TRPM8 agonist icilin is administered intravenously.

-

The number of "wet-dog shakes" (a characteristic behavioral response to TRPM8 activation) is counted for a defined period.

-

The dose-dependent inhibitory effect of this compound is evaluated, and the ED50 is calculated.

-

Therapeutic Potential

The potent and selective TRPM8 antagonism of this compound suggests its therapeutic potential in several areas:

-

Analgesia: By blocking the sensation of cold, this compound could be effective in treating pathological cold hypersensitivity associated with neuropathic pain, chemotherapy-induced neuropathy, and migraine.

-

Oncology: TRPM8 is overexpressed in several cancers, including prostate and oral squamous carcinoma, where it is implicated in tumor progression. This compound has been shown to reduce the migration and invasion of oral squamous carcinoma cells in vitro, suggesting a potential role in cancer therapy.

-

Bladder Disorders: TRPM8 channels are involved in bladder afferent signaling and may contribute to bladder hypersensitivity in conditions like overactive bladder and interstitial cystitis. Antagonism of TRPM8 could therefore be a therapeutic strategy for these disorders.

Conclusion

This compound is a well-characterized, potent, selective, and orally bioavailable TRPM8 antagonist. Its pharmacological profile makes it a valuable tool for investigating the physiological and pathophysiological roles of the TRPM8 channel. Furthermore, its demonstrated efficacy in preclinical models suggests that it holds significant promise as a therapeutic agent for a range of clinical conditions, warranting further investigation and development.

References

- 1. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

Technical Guide: RQ-00203078 for Cold Hyperalgesia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RQ-00203078 is a potent, selective, and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This ion channel is a key sensor for cold temperatures and is implicated in the pathophysiology of cold hyperalgesia, a condition characterized by an exaggerated pain response to cold stimuli. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental use in preclinical models of cold hyperalgesia, and the underlying signaling pathways.

Mechanism of Action

This compound functions as a competitive antagonist at the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in a subpopulation of primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia. Activation of TRPM8 by cold temperatures (typically below 25-28°C) or chemical agonists like menthol and icilin leads to an influx of cations (primarily Ca2+ and Na+), depolarization of the neuron, and the generation of action potentials that are transmitted to the central nervous system, signaling the sensation of cold.

In pathological states, such as neuropathic pain or opioid-induced hyperalgesia, the expression and sensitivity of TRPM8 channels can be upregulated, leading to a lowered threshold for activation and an amplified response to cold, resulting in cold hyperalgesia. This compound selectively binds to the TRPM8 channel, preventing its activation by endogenous and exogenous stimuli, thereby mitigating the exaggerated pain signaling associated with cold hyperalgesia.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Species | IC50 (nM) | Selectivity over other TRP Channels | Reference |

| TRPM8 | Rat | 5.3 | >1000-fold vs. TRPV1, TRPA1 | Ohmi et al., 2014 |

| TRPM8 | Human | 8.3 | >1000-fold vs. TRPV1, TRPA1 | Ohmi et al., 2014 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Efficacy Endpoint | Dose | Effect | Reference |

| Icilin-induced Wet-Dog Shakes | Rat | Reduction in wet-dog shakes | 0.65 mg/kg (p.o.) | ED50 | Ohmi et al., 2014 |

| Morphine-induced Cold Hyperalgesia | Rat | Reduction in paw lifts on cold plate (5°C) | 3 mg/kg (i.p.) | Significant reduction | Gong and Jasmin, 2017[1] |

Experimental Protocols

Morphine-Induced Cold Hyperalgesia Model in Rats

This model is used to investigate opioid-induced cold hypersensitivity and to evaluate the efficacy of potential analgesics.

Protocol based on Gong and Jasmin, 2017[1]

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Induction of Hyperalgesia:

-

Sustained morphine administration is achieved via subcutaneous implantation of osmotic pumps delivering morphine sulfate (e.g., 15 mg/kg/day) for 7 consecutive days.

-

Control animals receive saline-filled pumps.

-

-

Behavioral Testing (Cold Plate Test):

-

On day 7, rats are placed on a cold plate maintained at a constant temperature of 5°C.

-

The number of hind paw lifts is counted over a 5-minute observation period. A brisk lift or flinching of the paw is considered a positive response.

-

The test is typically repeated for a total of three 5-minute sessions with a 10-minute interval between sessions.

-

-

Drug Administration:

-

This compound is dissolved in a vehicle (e.g., 10% DMSO in saline).

-

A dose of 3 mg/kg is administered via intraperitoneal (i.p.) injection.

-

Behavioral testing is performed 2 hours post-administration, corresponding to the time of peak plasma concentration.

-

Icilin-Induced Wet-Dog Shakes Model in Rats

This model is a rapid and reliable in vivo assay to assess the activity of TRPM8 antagonists.

Protocol based on Ohmi et al., 2014

-

Animal Model: Adult male Wistar rats are used.

-

Drug Administration:

-

This compound is formulated for oral (p.o.) administration.

-

Various doses are administered to different groups of rats to determine a dose-response relationship.

-

-

Induction of Wet-Dog Shakes:

-

30 minutes after oral administration of this compound, rats are challenged with an intraperitoneal (i.p.) injection of the TRPM8 agonist, icilin (e.g., 2.5 mg/kg).

-

-

Behavioral Observation:

-

Immediately after icilin injection, rats are placed in individual observation cages.

-

The number of "wet-dog shakes" (a characteristic rapid, rotational shaking of the head and trunk) is counted for a period of 30 minutes.

-

The ED50 value (the dose at which a 50% reduction in wet-dog shakes is observed compared to vehicle-treated controls) is calculated.

-

Western Blotting for TRPM8 in Dorsal Root Ganglia

This protocol is to quantify the protein expression levels of TRPM8.

Protocol adapted from Gong and Jasmin, 2017[1]

-

Tissue Collection:

-

Following behavioral testing, rats are euthanized, and lumbar (L4-L6) dorsal root ganglia (DRG) are dissected.

-

-

Protein Extraction:

-

DRGs are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

The lysate is centrifuged, and the supernatant containing the total protein is collected.

-

Protein concentration is determined using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (e.g., 20-30 µg) are separated on a 4-12% SDS-polyacrylamide gel.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against TRPM8 (e.g., rabbit anti-TRPM8, 1:1000 dilution) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.

-

A loading control, such as β-actin or GAPDH, is also probed to normalize for protein loading.

-

-

Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software (e.g., ImageJ).

-

TRPM8 expression is normalized to the loading control.

-

Whole-Cell Patch Clamp Electrophysiology on DRG Neurons

This technique is used to measure the functional activity of TRPM8 channels in sensory neurons.

Protocol adapted from Gong and Jasmin, 2017[1]

-

Neuron Culture:

-

DRGs are dissected and enzymatically dissociated (e.g., with collagenase and dispase).

-

Neurons are plated on coated coverslips and cultured for 24-48 hours.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on small-diameter DRG neurons (typically <30 µm).

-

The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.

-

The intracellular (pipette) solution contains (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, and 4 ATP, pH 7.3.

-

-

TRPM8 Current Elicitation:

-

TRPM8 currents are evoked by local application of the TRPM8 agonist menthol (e.g., 100 µM) or by a rapid cooling ramp of the bath solution.

-

-

Data Acquisition and Analysis:

-

Currents are recorded using an amplifier and digitized.

-

The peak amplitude of the inward current in response to agonist application or cooling is measured.

-

The effect of this compound is assessed by bath-applying the compound (e.g., 100 nM) and observing the change in the evoked TRPM8 current.

-

Signaling Pathways and Experimental Workflows

Morphine-Induced TRPM8 Upregulation and Sensitization

Chronic morphine administration leads to cold hyperalgesia through a signaling cascade that increases the expression and sensitivity of TRPM8 channels in sensory neurons. This pathway involves the activation of the µ-opioid receptor (MOR) and subsequent downstream signaling through Protein Kinase C beta (PKCβ).

Caption: Signaling pathway of morphine-induced cold hyperalgesia and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound in Morphine-Induced Cold Hyperalgesia

The following diagram illustrates the typical experimental workflow for assessing the efficacy of this compound in a preclinical model of opioid-induced cold hyperalgesia.

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TRPM8 in cold sensation and cold hyperalgesia. Its high potency and selectivity make it a suitable candidate for both in vitro and in vivo studies aimed at understanding the molecular mechanisms of cold pain and for the preclinical development of novel analgesics. The experimental models and protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies.

References

The Role of RQ-00203078 in Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in the sensation of cold and a promising target for the treatment of various pain conditions. This technical guide provides an in-depth overview of the role of this compound in pain pathways, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling mechanisms. The information presented is intended to support further research and development of TRPM8 antagonists as a novel class of analgesics.

Introduction to TRPM8 and its Role in Pain

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel primarily expressed in a subpopulation of sensory neurons. It is activated by cold temperatures (typically below 28°C) and cooling agents such as menthol and icilin. Upon activation, TRPM8 allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as a cold sensation.

Emerging evidence has implicated TRPM8 in various pain states, particularly those characterized by cold allodynia (pain in response to a normally non-painful cold stimulus) and hyperalgesia (an exaggerated pain response to a cold stimulus). In preclinical models of neuropathic pain, such as the chronic constriction injury (CCI) model, an upregulation of TRPM8 expression has been observed in dorsal root ganglion (DRG) and trigeminal ganglion (TG) neurons. This increased expression is thought to contribute to the heightened cold sensitivity experienced in these conditions. Consequently, antagonism of the TRPM8 channel presents a rational therapeutic strategy for mitigating cold-related pain.

This compound: A Selective TRPM8 Antagonist

This compound is a novel 2-pyridyl-benzensulfonamide derivative identified as a highly selective and orally active TRPM8 antagonist.[1] Its primary mechanism of action is the blockade of the TRPM8 ion channel, thereby preventing the influx of cations and subsequent neuronal signaling in response to cold stimuli or chemical agonists.

Quantitative Data for this compound

The primary in vivo model used to characterize the potency of TRPM8 antagonists is the icilin-induced wet-dog shakes (WDS) model in rats. Icilin, a potent TRPM8 agonist, induces a characteristic and quantifiable shaking behavior in rodents, which can be dose-dependently inhibited by TRPM8 antagonists.

| Experimental Model | Species | Route of Administration | Endpoint | Result | Reference |

| Icilin-Induced Wet-Dog Shakes | Rat | Oral | ED50 | 0.65 mg/kg | [1] |

No quantitative data for this compound in other established pain models, such as the formalin test or the chronic constriction injury (CCI) model, are publicly available at this time.

Experimental Protocols

Icilin-Induced Wet-Dog Shakes (WDS) in Rats

This behavioral model is a standard assay for in vivo TRPM8 antagonist activity.

Materials:

-

Male Wistar rats (200-250 g)

-

Icilin solution (e.g., 1 mg/kg in a suitable vehicle, administered intraperitoneally - i.p.)

-

This compound formulated for oral administration

-

Observation chambers

-

Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

-

Acclimation: House rats in the testing environment for at least 1 hour before the experiment to minimize stress.

-

Drug Administration: Administer this compound or vehicle orally at a predetermined time before icilin challenge (e.g., 30-60 minutes).

-

Icilin Challenge: Inject icilin (i.p.) to induce the wet-dog shaking behavior.

-

Observation Period: Immediately after icilin injection, place the rat in an individual observation chamber and record the number of wet-dog shakes for a defined period (e.g., 30 minutes). A wet-dog shake is characterized by a rapid, rotational shaking of the head and trunk.

-

Data Analysis: Compare the number of wet-dog shakes in the this compound-treated groups to the vehicle-treated control group. Calculate the dose-dependent inhibition and determine the ED50 value.

Formalin Test in Rats

The formalin test is a model of tonic chemical pain that assesses both acute nociceptive and more persistent inflammatory pain responses.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Formalin solution (e.g., 5% in saline)

-

This compound formulated for administration

-

Observation chambers with a transparent floor

-

Timer

Procedure:

-

Acclimation: Place rats in the observation chambers for at least 30 minutes before the experiment to allow for habituation.

-

Drug Administration: Administer this compound or vehicle at a predetermined time before the formalin injection.

-

Formalin Injection: Inject a small volume (e.g., 50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Observation and Scoring: Immediately after injection, observe the rat and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

-

Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory pain mechanisms.

-

-

Data Analysis: Compare the duration of licking/biting in the treated groups to the control group for both phases.

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used model of neuropathic pain that mimics some of the symptoms of peripheral nerve injury in humans, including cold allodynia.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Chromic gut sutures (e.g., 4-0)

-

Testing apparatus for mechanical allodynia (von Frey filaments) and thermal hyperalgesia (radiant heat source).

Surgical Procedure:

-

Anesthesia: Anesthetize the rat.

-

Sciatic Nerve Exposure: Make an incision on the lateral aspect of the thigh and carefully expose the sciatic nerve.

-

Ligation: Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.

-

Wound Closure: Suture the muscle and skin layers.

-

Post-operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours (note: analgesic use should be carefully considered and standardized as it can affect the development of neuropathic pain).

Behavioral Testing:

-

Baseline Testing: Before surgery, assess the baseline withdrawal thresholds to mechanical and thermal stimuli.

-

Post-operative Testing: At various time points after surgery (e.g., days 7, 14, 21), re-assess the withdrawal thresholds. The development of mechanical allodynia and thermal hyperalgesia in the paw ipsilateral to the nerve injury indicates the successful induction of the neuropathic pain state.

-

Drug Testing: Once a stable state of hypersensitivity is established, administer this compound or vehicle and assess its ability to reverse the mechanical and/or thermal hypersensitivity.

Signaling Pathways and Visualizations

TRPM8 Signaling Pathway in Nociception

The activation of TRPM8 by cold or chemical agonists initiates a signaling cascade that leads to the perception of cold and, in pathological states, pain. The binding of an agonist or a drop in temperature is thought to induce a conformational change in the TRPM8 channel, leading to its opening and the influx of cations. This initial depolarization can trigger the opening of voltage-gated sodium and calcium channels, leading to the generation and propagation of an action potential along the sensory neuron to the spinal cord and then to the brain.

The activity of TRPM8 is also modulated by various intracellular signaling molecules. For instance, phosphatidylinositol 4,5-bisphosphate (PIP2) is required for TRPM8 channel function, and its depletion can lead to channel desensitization. G-protein coupled receptor (GPCR) signaling pathways, involving Gq proteins and protein kinases such as PKA and PKC, have also been shown to modulate TRPM8 activity.

Caption: TRPM8 signaling pathway in sensory neurons.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the TRPM8 channel. By binding to the channel, it prevents the conformational changes induced by cold or chemical agonists, thereby blocking the influx of cations and inhibiting the downstream signaling cascade that leads to the perception of cold and pain.

References

RQ-00203078: A Technical Overview of a Potent and Selective TRPM8 Antagonist for the Modulation of Cold Sensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

RQ-00203078 is a novel, orally active 2-pyridyl-benzensulfonamide derivative that acts as a potent and highly selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] The TRPM8 channel is a key molecular sensor for cold temperatures and cooling agents, such as menthol.[1] By blocking the activation of TRPM8, this compound effectively mitigates the sensation of cold, presenting a promising therapeutic avenue for conditions characterized by cold hypersensitivity and pain. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological properties, mechanism of action, and in vivo efficacy. Detailed experimental methodologies and signaling pathways are also presented to facilitate further research and development in this area.

Introduction

The sensation of cold is a critical physiological process for survival, alerting organisms to potentially harmful drops in temperature. The primary molecular entity responsible for detecting cold stimuli is the TRPM8 ion channel, a non-selective cation channel expressed in a subset of sensory neurons.[1] When activated by cold temperatures (typically below 28°C) or chemical agonists like menthol and icilin, TRPM8 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuron and the generation of an action potential that is transmitted to the central nervous system, where it is perceived as a cold sensation.

In certain pathological states, such as neuropathic pain, chemotherapy-induced peripheral neuropathy, and inflammatory conditions, the sensitivity of TRPM8 channels can be heightened, leading to cold allodynia (pain in response to a non-painful cold stimulus) and hyperalgesia (an exaggerated pain response to a cold stimulus). Therefore, antagonism of the TRPM8 channel represents a targeted therapeutic strategy for these debilitating conditions. This compound has emerged from high-throughput screening as a lead compound with high potency, selectivity, and oral bioavailability, making it a valuable tool for investigating the role of TRPM8 in cold sensation and a potential candidate for clinical development.[1]

Pharmacological Profile of this compound

This compound exhibits a highly potent and selective antagonist profile for the TRPM8 channel. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Species | Assay Type | IC50 (nM) | Selectivity vs. TRPM8 | Reference |

| TRPM8 | Rat | FLIPR | 5.3 | - | [2] |

| TRPM8 | Human | FLIPR | 8.3 | - | |

| TRPV1 | Not Specified | Not Specified | >10,000 | >1200-fold | |

| TRPA1 | Not Specified | Not Specified | >10,000 | >1200-fold | |

| TRPV4 | Not Specified | Not Specified | >10,000 | >1200-fold |

FLIPR: Fluorometric Imaging Plate Reader

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Endpoint | Administration | ED50 (mg/kg) | Reference |

| Icilin-induced Wet-Dog Shakes | Rat | Reduction in shakes | Oral | 0.65 |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit | Administration | Dose (mg/kg) | Reference |

| Cmax | 2300 | ng/mL | Oral | 3 | MedChemExpress |

| Bioavailability | 86 | % | Oral | 3 | MedChemExpress |

Mechanism of Action: TRPM8 Signaling Pathway

This compound exerts its effect on cold sensation by directly blocking the TRPM8 ion channel, thereby preventing the downstream signaling cascade initiated by cold or chemical agonists.

References

In-Depth Technical Guide to the Preclinical Profile of RQ-00203078

For Researchers, Scientists, and Drug Development Professionals

Introduction

RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] As the primary sensor for cold temperatures in the peripheral nervous system, TRPM8 represents a key therapeutic target for conditions involving cold hypersensitivity and pain.[1] Developed by RaQualia Pharma Inc., this compound has been characterized as an orally active compound with significant potential for investigating the therapeutic utility of TRPM8 modulation.[2][3] This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound, including its pharmacological properties, experimental protocols, and the underlying signaling pathways.

Core Preclinical Data

The preclinical development of this compound has established its profile as a highly effective and selective TRPM8 antagonist. The following tables summarize the key quantitative data from in vitro and in vivo studies.

In Vitro Potency and Selectivity

This compound demonstrates nanomolar potency against both rat and human TRPM8 channels. Its selectivity has been assessed against other members of the TRP channel family, highlighting its specific mode of action.

| Target | Species | Assay Type | Value (IC50) | Reference |

| TRPM8 | Rat | Calcium Influx | 5.3 nM | [3] |

| TRPM8 | Human | Calcium Influx | 8.3 nM | |

| TRPV1 | Not Specified | Not Specified | >350-fold selectivity | |

| TRPA1 | Not Specified | Not Specified | >350-fold selectivity | |

| TRPV4 | Not Specified | Not Specified | >350-fold selectivity |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a rat model of icilin-induced wet-dog shakes, a standard behavioral assay for TRPM8 activation.

| Model | Species | Endpoint | Route of Administration | Value (ED50) | Reference |

| Icilin-Induced Wet-Dog Shakes | Rat | Reduction in Shaking Behavior | Oral | 0.65 mg/kg |

Pharmacokinetic Profile

Pharmacokinetic studies in rats have demonstrated excellent oral exposure and bioavailability for this compound.

| Species | Dose | Route of Administration | Cmax | Bioavailability | Reference |

| Rat | 3 mg/kg | Oral | 2300 ng/mL | 86% |

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Calcium Influx Assay

The potency of this compound as a TRPM8 antagonist was determined using a cell-based calcium influx assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against TRPM8 activation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney 293 (HEK293) cells stably expressing either rat or human TRPM8 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution for approximately 1-2 hours at 37°C.

-

Compound Addition: Various concentrations of this compound are added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: A TRPM8 agonist, such as icilin or menthol, is added to the wells to stimulate calcium influx through the TRPM8 channels.

-

Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The fluorescence intensity data is normalized to control wells, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Icilin-Induced Wet-Dog Shakes Model

This behavioral model in rats is used to assess the in vivo efficacy of TRPM8 antagonists.

Objective: To determine the half-maximal effective dose (ED50) of this compound in reducing TRPM8-mediated behaviors.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats are used for the study.

-

Acclimation: Animals are acclimated to the testing environment before the experiment.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) at various doses. A vehicle control group is also included.

-

Pre-treatment Time: A specific pre-treatment period (e.g., 30-60 minutes) is allowed for the compound to be absorbed and distributed.

-

Induction of Wet-Dog Shakes: The TRPM8 agonist icilin is administered via intraperitoneal (i.p.) injection to induce the characteristic shaking behavior.

-

Behavioral Observation: Immediately after icilin injection, the animals are placed in individual observation chambers, and the number of wet-dog shakes is counted for a defined period (e.g., 30 minutes).

-

Data Analysis: The total number of wet-dog shakes for each animal is recorded. The percentage of inhibition at each dose of this compound is calculated relative to the vehicle-treated group, and the ED50 is determined using regression analysis.

Pharmacokinetic Study in Rats

This study is designed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound following oral administration.

Objective: To determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and oral bioavailability.

Methodology:

-

Animals: Male Sprague-Dawley rats are typically used.

-

Dosing: A single dose of this compound, formulated in an appropriate vehicle, is administered orally via gavage. For intravenous administration (to determine bioavailability), the compound is administered via tail vein injection.

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), AUC (area under the curve), and half-life. Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway and Inhibition by this compound

The TRPM8 ion channel is a non-selective cation channel that, upon activation by cold temperatures or chemical agonists, allows the influx of cations, primarily Ca2+ and Na+. This influx leads to depolarization of the sensory neuron membrane and the initiation of an action potential, which is transmitted to the central nervous system and perceived as a cold sensation. The activity of TRPM8 is also modulated by intracellular signaling molecules such as phosphatidylinositol 4,5-bisphosphate (PIP2). This compound acts as an antagonist by binding to the TRPM8 channel and preventing its opening, thereby blocking the downstream signaling cascade.

Caption: TRPM8 signaling pathway and its inhibition by this compound.

Preclinical Development Workflow for this compound

The discovery and preclinical characterization of this compound likely followed a structured drug development workflow, beginning with high-throughput screening and progressing through lead optimization to in vivo proof-of-concept studies.

Caption: Preclinical development workflow for this compound.

References

- 1. Identification of a novel 2-pyridyl-benzensulfonamide derivative, this compound, as a selective and orally active TRPM8 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetic Study of 7 Compounds Following Oral Administration of Fructus Aurantii to Depressive Rats [frontiersin.org]

- 3. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RQ-00203078 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for RQ-00203078, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetic profile of this compound.

Introduction

This compound is a novel 2-pyridyl-benzensulfonamide derivative that acts as a highly selective, potent, and orally active TRPM8 antagonist.[1] TRPM8 is a non-selective cation channel primarily known as the principal sensor of cold temperatures in the peripheral nervous system. Its activation by cold or chemical agonists like menthol and icilin leads to a sensation of cold and can be involved in pain pathways, particularly in conditions of cold allodynia or hyperalgesia. This compound has been identified as a valuable pharmacological tool for investigating the therapeutic potential of TRPM8 inhibition.[1]

In Vitro Profile of this compound

A summary of the in vitro activity of this compound is presented below, highlighting its potency and selectivity for TRPM8 channels.

| Parameter | Species | Value | Reference |

| IC50 (TRPM8) | Rat | 5.3 nM | [2] |

| IC50 (TRPM8) | Human | 8.3 nM | [2] |

| Selectivity | >350-fold vs. | TRPV1, TRPA1, TRPV4 |

In Vivo Efficacy and Pharmacokinetics

The primary in vivo model used to characterize the efficacy of this compound is the icilin-induced wet-dog shakes (WDS) model in rats. Icilin, a potent TRPM8 agonist, induces a characteristic and quantifiable shaking behavior that can be attenuated by TRPM8 antagonists.

Efficacy in the Icilin-Induced Wet-Dog Shakes Model

| Parameter | Species | Route of Administration | Value | Reference |

| ED50 | Rat | Oral (p.o.) | 0.65 mg/kg |

Pharmacokinetic Profile in Rats

| Dose (p.o.) | Cmax | Bioavailability | Reference |

| 3 mg/kg | 2300 ng/mL | 86% |

Experimental Protocol: Icilin-Induced Wet-Dog Shakes (WDS) in Rats

This protocol details the methodology for assessing the in vivo efficacy of this compound in a standard preclinical model.

Animals

-

Species: Male Sprague-Dawley or Wistar rats.

-

Weight: 200-250 g.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment, with free access to food and water. They should be housed in a temperature-controlled environment with a 12-hour light/dark cycle.

Materials and Reagents

-

This compound

-

Icilin

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Vehicle for Icilin (e.g., Saline with a small percentage of a solubilizing agent like DMSO or Tween-80)

-

Oral gavage needles

-

Intraperitoneal (i.p.) injection needles and syringes

-

Observation chambers (e.g., clear Plexiglas cages)

-

Video recording equipment (optional, but recommended for unbiased counting)

-

Timer

Experimental Procedure

-

Animal Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 30-60 minutes in their home cages. Following this, place each rat individually into an observation chamber for a further 15-30 minutes to allow exploration and reduce novelty-induced stress.

-

Compound Administration (this compound):

-

Prepare fresh solutions of this compound and its vehicle on the day of the experiment.

-

Administer this compound or vehicle orally (p.o.) using a gavage needle. The volume of administration should be consistent across all animals (e.g., 5 mL/kg).

-

The pre-treatment time will depend on the pharmacokinetic profile of this compound. Based on available data, a pre-treatment time of 30-60 minutes is recommended to ensure peak plasma concentrations coincide with the icilin challenge.

-

-

Induction of Wet-Dog Shakes (Icilin Administration):

-

Prepare a fresh solution of icilin. The dose of icilin should be sufficient to induce a robust and consistent WDS response. Doses in the range of 0.5 - 2.5 mg/kg i.p. have been shown to be effective.

-

Following the pre-treatment period with this compound or vehicle, administer icilin via intraperitoneal (i.p.) injection.

-

-

Observation and Data Collection:

-

Immediately after the icilin injection, place the rat back into the observation chamber and start the timer.

-

Observe and count the number of wet-dog shakes for a defined period, typically 30 minutes. A wet-dog shake is characterized by a rapid, shuddering rotation of the head and trunk.

-

If using video recording, the videos can be scored later by an observer blinded to the treatment groups.

-

-

Data Analysis:

-

The total number of wet-dog shakes for each animal in the observation period is the primary endpoint.

-

Calculate the mean ± SEM for each treatment group.

-

Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound treated groups to the vehicle control group.

-

The percentage inhibition of WDS can be calculated as: [1 - (Mean WDS in treated group / Mean WDS in vehicle group)] * 100.

-

If multiple doses of this compound are tested, an ED50 value can be calculated using non-linear regression analysis.

-

Signaling Pathway and Experimental Workflow Diagrams

TRPM8 Signaling Pathway Activated by Icilin

Caption: TRPM8 signaling pathway upon activation by icilin and inhibition by this compound.

Experimental Workflow for the Icilin-Induced Wet-Dog Shakes Model

Caption: Experimental workflow for the icilin-induced wet-dog shakes (WDS) model.

Safety and Toxicology

As of the current literature review, detailed in vivo toxicology and safety pharmacology studies for this compound have not been publicly disclosed. As with any investigational compound, appropriate safety precautions should be taken during handling and administration. Researchers should consider conducting preliminary tolerability studies to establish a maximum tolerated dose (MTD) before proceeding with large-scale efficacy studies.

Conclusion

This compound is a valuable research tool for elucidating the role of TRPM8 in various physiological and pathological processes. The icilin-induced wet-dog shakes model in rats is a robust and reproducible assay for assessing the in vivo potency and efficacy of TRPM8 antagonists like this compound. The provided protocols and data serve as a guide for researchers to further investigate the therapeutic potential of this compound.

References

Application Notes and Protocols for RQ-00203078 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RQ-00203078 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol.[1][2] TRPM8 is implicated in various physiological and pathological processes, including sensory transduction, pain, and cancer progression. In several cancer types, including prostate, breast, and bladder cancer, TRPM8 is overexpressed and its activity has been linked to increased cell proliferation, migration, and invasion.[3] Therefore, this compound serves as a valuable pharmacological tool to investigate the role of TRPM8 in these cellular processes and as a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in key cell-based assays to study its effects on cancer cell signaling, migration, invasion, and viability.

Mechanism of Action

This compound is a 2-pyridyl-benzensulfonamide derivative that acts as a highly selective blocker of the TRPM8 ion channel.[1] Activation of TRPM8 channels leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium ([Ca2+]i) triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and motility.[4] By blocking the TRPM8 channel, this compound inhibits this initial calcium influx, thereby attenuating the activation of these downstream signaling pathways and subsequent cellular responses.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound in various assays.

| Parameter | Species/Cell Line | Assay | Value | Reference |

| IC50 | Rat | TRPM8 Channel Inhibition | 5.3 nM | |

| IC50 | Human | TRPM8 Channel Inhibition | 8.3 nM | |

| Effective Concentration | HSC3 and HSC4 (Oral Squamous Carcinoma) | Inhibition of Cell Invasion | 1-10 µM | |

| ED50 | Rat (in vivo) | Icilin-induced wet-dog shakes model | 0.65 mg/kg |

Experimental Protocols

Intracellular Calcium Influx Assay

This protocol describes how to measure the inhibitory effect of this compound on TRPM8-mediated intracellular calcium influx using a fluorescent calcium indicator like Fluo-4 AM or Fura-2 AM.

Materials:

-

Cells expressing TRPM8 (e.g., PC-3, T24, or TRPM8-transfected HEK293 cells)

-

Cell culture medium

-

96-well black, clear-bottom microplate

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

-

TRPM8 agonist (e.g., Menthol or Icilin)

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fluo-4 AM or Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Aspirate the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Compound Incubation:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/525 nm for Fluo-4).

-

Establish a baseline fluorescence reading for 1-2 minutes.

-

Add 20 µL of a TRPM8 agonist solution (e.g., Menthol to a final concentration of 100-500 µM) to each well using the instrument's injector.

-

Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.

-

-

Data Analysis:

-